molecular formula C8H4ClF3O B1587322 3-Chloro-5-(trifluoromethyl)benzaldehyde CAS No. 477535-43-6

3-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1587322
M. Wt: 208.56 g/mol
InChI Key: NWSKKQLZBXTZTP-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzaldehyde (3C5TB) is an organic compound that has been widely studied due to its unique properties. It is a colorless liquid with a pungent odor and a melting point of -25°C. 3C5TB is a versatile reagent that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3C5TB.

Scientific Research Applications

Stereoselective Synthesis

The reaction of benzaldehydes with stabilized sulfur ylides has been explored for the highly stereoselective synthesis of various compounds. For instance, 3-Chloro-5-(trifluoromethyl)benzaldehyde can potentially be used in reactions with N,N-dimethyl-2-(dimethylsulfuranylidene)acetamide to yield specific glycidamide derivatives, demonstrating its utility in stereoselective synthesis processes (Fernández, Durante-Lanes, & López-Herrera, 1990).

Catalysis and Oxidation

The compound has applications in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. This process is significant for industries like cosmetics, perfumery, and pharmaceuticals. The unique chemical properties of 3-Chloro-5-(trifluoromethyl)benzaldehyde can enhance the oxidative properties of catalysts used in these reactions (Sharma, Soni, & Dalai, 2012).

Organic Synthesis

In organic synthesis, 3-Chloro-5-(trifluoromethyl)benzaldehyde is involved in the one-pot synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier Reagent. This showcases its versatility in creating complex organic structures (Majo & Perumal, 1996).

Metal-Organic Frameworks

The compound plays a role in the synthesis and stabilization of metal-organic frameworks (MOFs), which are used for various applications including catalysis and gas storage. For instance, its reaction with other compounds can be used to access Lewis acid sites in MOFs (Schlichte, Kratzke, & Kaskel, 2004).

Medicinal Chemistry

3-Chloro-5-(trifluoromethyl)benzaldehyde is relevant in medicinal chemistry for the synthesis of various biologically active compounds. Its unique structural features make it a valuable component in the creation of complex molecules with potential therapeutic applications (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Chemical Analysis and Characterization

This chemical is also utilized in studies focusing on the analysis and characterization of chemical reactions, providing insights into the mechanisms and intermediates involved in various chemical processes (Koltunov, Walspurger, & Sommer, 2004).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSKKQLZBXTZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397419
Record name 3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)benzaldehyde

CAS RN

477535-43-6
Record name 3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30, 1.98 g, 9.40 mmol) and celite 545 (6.00 g) in methylene chloride (60.0 mL) was added pyridinium chlorochromate (6.10 g, 28.30 mmol) at room temperature. After 1 h, the reaction mixture was diluted with diethyl ether (200 mL), and filtered through silica gel and the filter cake was washed with 1:1 solution of diethyl ether/hexanes. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate 49:1) to provide 3-chloro-5-(trifluoromethyl)benzaldehyde (1.15 g, 56% (overall for 3 steps)) as a pale yellow oil.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(trifluoromethyl)benzaldehyde
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3-Chloro-5-(trifluoromethyl)benzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
M Winn, EB Reilly, G Liu, JR Huth, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
We have shown that p-arylthio cinnamides can inhibit the interaction of LFA-1 and ICAM-1, which is involved in cell adhesion and the inflammatory process. We now show that 2,3-…
Number of citations: 75 pubs.acs.org
B Bülbül, GS Öztürk, M Vural, R Şimşek… - European journal of …, 2009 - Elsevier
… Thus, 4,4-dimethyl (or 5,5-dimethyl)-1,3-cyclohexanedione was treated with the 2-fluoro-3-chloro-5-trifluoromethyl benzaldehyde to yield the benzylidine derivatives which, when …
Number of citations: 28 www.sciencedirect.com
J Xu, J Berastegui-Cabrera, N Ye… - Journal of medicinal …, 2020 - ACS Publications
An effective therapy for human adenovirus (HAdV) infections in immunocompromised patients and healthy individuals with community-acquired pneumonia remains an unmet medical …
Number of citations: 10 pubs.acs.org
I Yamamoto, E Matsuura, M Horiba, K Akima… - Journal of …, 1985 - Taylor & Francis
… amino-3-chloro-5-trifluoromethyl mandelic acid (RC-31, 4-amino-3chloro-5-trifluoromethyl benzaldehyde (RC-41, 4-amino-3-chloro5-trifluoromethyl benzoic acid (RC-5), and 4-amino-3-…
Number of citations: 12 www.tandfonline.com

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